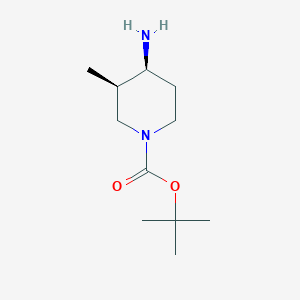

(3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

Descripción general

Descripción

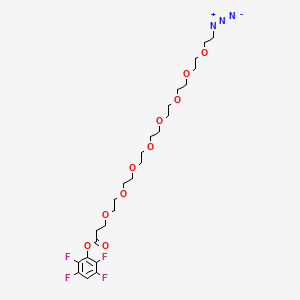

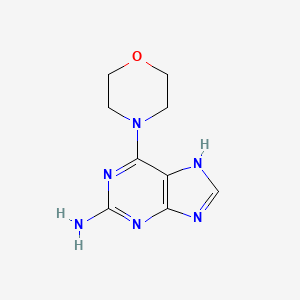

“(3R,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound. It is a derivative of piperidine, which is a heterocyclic organic compound . The compound has a molecular weight of 230.31 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 230.31 . It should be stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación

Synthesis Applications

- Synthesis of Alkaloids : This compound is used as a chiral building block in the stereoselective synthesis of biologically active alkaloids such as sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine (Passarella et al., 2005).

- Preparation of Chiral Bicyclic Piperidines : It is used in the synthesis of new chiral bicyclic 3-hydroxypiperidines, highlighting its role in the creation of structurally diverse small molecules (Wilken et al., 1997).

- Development of Piperidine Derivatives : The compound serves in asymmetric syntheses of piperidine derivatives, demonstrating its utility in generating compounds with specific stereochemistry (Xue et al., 2002).

- Formation of Novel Heterocyclic Compounds : It's instrumental in developing novel heterocyclic amino acids, showcasing its adaptability in creating diverse molecular frameworks (Matulevičiūtė et al., 2021).

- Synthesis of Protected Amino Acids : This compound is used in the preparation of protected methyl esters of non-proteinogenic amino acids, indicating its significance in synthesizing specialized biomolecules (Temperini et al., 2020).

Molecular Structure and Reactivity Studies

- Structural Analysis : Research includes the determination of the molecular structure of related compounds, contributing to the understanding of its three-dimensional configuration and potential reactivity (Kolter et al., 1996).

- Reactivity Studies : Investigations into the reactivity of similar compounds provide insights into their potential applications in synthetic chemistry and drug development (Ibenmoussa et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

It is known that this compound is a key intermediate in the synthesis of biologically significant amino acids .

Mode of Action

It is known to be involved in the enantioselective synthesis of certain amino acids . This suggests that it may interact with its targets through chemical transformations, leading to the production of these amino acids.

Biochemical Pathways

The compound is involved in the synthesis of nonproteinogenic and unnatural amino acids, which are found in a variety of natural products and have been used as tools to elucidate mechanisms of biological processes

Pharmacokinetics

It is known that the compound is synthesized in a laboratory setting and used as an intermediate in chemical reactions . Therefore, its bioavailability would be primarily determined by the conditions of the reaction in which it is used.

Result of Action

The compound is a key intermediate in the synthesis of certain amino acids . Therefore, the primary result of its action would be the production of these amino acids. These amino acids could then be used in various biological processes, depending on their specific properties and functions.

Action Environment

The action of this compound is likely to be influenced by various environmental factors, such as the conditions of the reaction in which it is used. Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

tert-butyl (3R,4S)-4-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBWKSXEVUZEMI-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R,4S)-4-amino-3-methylpiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3111034.png)

![N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate](/img/structure/B3111042.png)

![Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate](/img/structure/B3111085.png)

![rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol](/img/structure/B3111107.png)

![rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B3111109.png)